Scaffold‑Level PARP1 Enzyme Potency Benchmarking Against Olaparib
Although direct Ki/IC₅₀ data for the target compound are not available in published literature, its phthalazinone scaffold has been extensively characterized. In a standardized PARP1 enzymatic assay (50 mM Tris, pH 8.0, 1 mM DTT, 4 mM MgCl₂, 1.5 µM [³H]-NAD⁺), a closely related phthalazinone‑acetamide derivative (BDBM50387915) exhibited a Ki of 5 nM , placing it in a comparable potency range to olaparib (PARP1 IC₅₀ ≈ 4.4–5.0 nM under similar conditions ) and veliparib (PARP1 Ki = 5.2 nM ). This scaffold‑level benchmark demonstrates that phthalazinone‑acetamide congeners can achieve single‑digit nanomolar PARP1 affinity, a prerequisite for effective catalytic inhibition.
| Evidence Dimension | PARP1 enzyme inhibition potency |
|---|---|
| Target Compound Data | Not available for the exact compound; scaffold analog BDBM50387915 Ki = 5 nM |
| Comparator Or Baseline | Olaparib PARP1 IC₅₀ = 4.4–5.0 nM; Veliparib PARP1 Ki = 5.2 nM |
| Quantified Difference | Scaffold analog within 1‑fold of clinical benchmarks |
| Conditions | PARP1 enzyme assay, Tris pH 8.0, [³H]-NAD⁺ substrate |
Why This Matters
Procurement decisions for phthalazinone‑based PARP1 probes require verification that the scaffold retains sub‑10 nM enzyme affinity; this benchmark confirms that the chemotype is capable of matching approved inhibitor potency.
- [1] BindingDB entry BDBM50387915, US9283222. Affinity Data Ki: 5 nM for PARP1. View Source
- [2] Xin, M. et al. Future Med. Chem. 12, 1691–1707 (2020). Olaparib IC₅₀ = 4.40 nM. View Source
